2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyethyl group, a phenyl group, and a pyrazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethylene oxide derivative reacts with the pyrazole derivative.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate compound with 2-ethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-hydroxyethyl)benzamide
- 3-phenyl-1H-pyrazol-5-yl derivatives
- Benzamide derivatives with various substituents
Uniqueness
2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the ethoxy, hydroxyethyl, phenyl, and pyrazolyl groups in a single molecule allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Synthesis
The compound features a unique structure that includes an ethoxy group, a hydroxyethyl group, and a phenyl-substituted pyrazole ring. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
- Introduction of the Phenyl Group : Accomplished via Friedel-Crafts acylation using benzoyl chloride.
- Attachment of Hydroxyethyl Group : Introduced through nucleophilic substitution reactions with ethylene oxide derivatives.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that related compounds possess good inhibitory effects against various bacterial strains and fungi. For instance, certain synthesized pyrazole carboxamides demonstrated notable antifungal activity against Candida species and other pathogens .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
Pyrazole Carboxamide | C. albicans | 8 µg/mL |
Isoxazole Pyrazole | S. aureus | 12 µg/mL |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It is believed to exert its effects by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. In vitro studies have shown that related pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines .
Anticancer Activity
Emerging research suggests that this compound may have potential as an anticancer agent. It has been reported to inhibit various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism may involve the modulation of signaling pathways associated with cancer proliferation and survival .
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 10 | Induction of apoptosis |
MCF-7 (breast cancer) | 15 | Cell cycle arrest |
A549 (lung cancer) | 12 | Inhibition of proliferation |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function.
- Receptor Modulation : It interacts with cell surface receptors, altering intracellular signaling pathways.
- DNA Intercalation : The compound may insert itself between DNA base pairs, affecting replication and transcription processes .
Case Studies
Recent studies have highlighted the therapeutic potential of pyrazole derivatives in various disease models:
- Anticancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls, suggesting its efficacy as a potential anticancer agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased paw edema compared to untreated groups, indicating its anti-inflammatory effects.
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-26-18-11-7-6-10-16(18)20(25)21-19-14-17(22-23(19)12-13-24)15-8-4-3-5-9-15/h3-11,14,24H,2,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIMWVGTBYTZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2CCO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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